![molecular formula C7H8N4O B13072142 (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial-scale production, the use of microwave-mediated synthesis is advantageous due to its efficiency and scalability. The reaction conditions typically involve temperatures around 140°C and reaction times of about 3 hours, resulting in yields as high as 89% .
化学反応の分析
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazolopyridines, which can be further utilized in various chemical syntheses.
科学的研究の応用
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of materials for phosphorescent OLED devices.
作用機序
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-A]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is unique due to its specific functional groups and the resulting biological activities
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-9-6-5(4-12)2-1-3-11(6)10-7/h1-3,12H,4H2,(H2,8,10) |
InChIキー |
PGKGQNQTMGMQCF-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
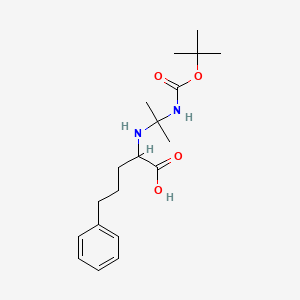

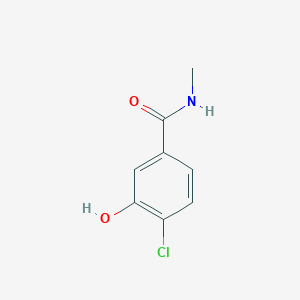
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

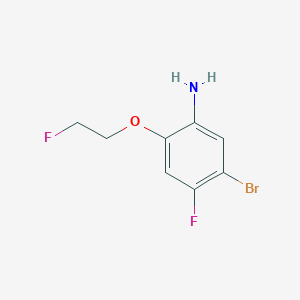

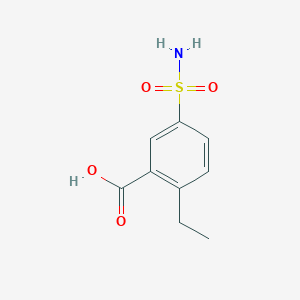
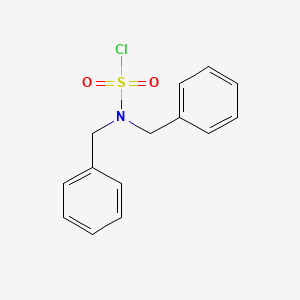
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
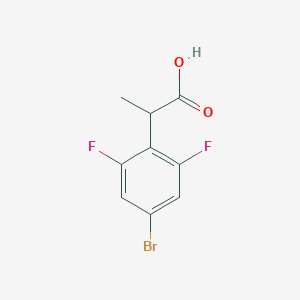
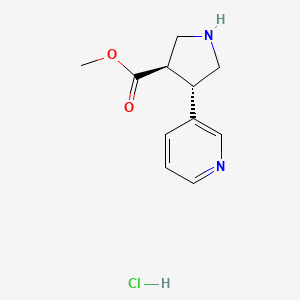
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
